Cas no 919353-98-3 (2-(3-chlorophenyl)ethane-1-sulfonamide)

919353-98-3 structure
상품 이름:2-(3-chlorophenyl)ethane-1-sulfonamide
CAS 번호:919353-98-3
MF:C8H10ClNO2S
메가와트:219.688499927521
MDL:MFCD26064735
CID:4665043
PubChem ID:59864251
2-(3-chlorophenyl)ethane-1-sulfonamide 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(3-chlorophenyl)ethane-1-sulfonamide
- Benzeneethanesulfonamide, 3-chloro-
-
- MDL: MFCD26064735
- 인치: 1S/C8H10ClNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12)
- InChIKey: VTMOYSKJFQMCMR-UHFFFAOYSA-N
- 미소: C1(CCS(N)(=O)=O)=CC=CC(Cl)=C1
2-(3-chlorophenyl)ethane-1-sulfonamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209625-0.5g |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
Enamine | EN300-209625-5.0g |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 5.0g |
$2277.0 | 2023-02-22 | |
TRC | C612685-100mg |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 100mg |
$ 295.00 | 2022-06-06 | ||
Enamine | EN300-209625-1g |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 1g |
$785.0 | 2023-09-16 | |
Enamine | EN300-209625-1.0g |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
1PlusChem | 1P01BB1J-500mg |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 500mg |
$717.00 | 2025-03-19 | |
A2B Chem LLC | AW06343-250mg |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 250mg |
$445.00 | 2024-07-18 | |
1PlusChem | 1P01BB1J-250mg |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 250mg |
$468.00 | 2025-03-19 | |
1PlusChem | 1P01BB1J-2.5g |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 2.5g |
$1745.00 | 2025-03-19 | |
Enamine | EN300-209625-0.05g |
2-(3-chlorophenyl)ethane-1-sulfonamide |
919353-98-3 | 95% | 0.05g |
$182.0 | 2023-09-16 |
2-(3-chlorophenyl)ethane-1-sulfonamide 관련 문헌
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
919353-98-3 (2-(3-chlorophenyl)ethane-1-sulfonamide) 관련 제품
- 2138122-57-1(3-(2,2-dimethylcyclopentyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine)
- 1568072-46-7((1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol)
- 73943-89-2((5-chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride)
- 1325980-50-4(4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine)
- 1804487-62-4(3-Amino-2-(difluoromethyl)-5-fluoro-4-nitropyridine)
- 896325-92-1(N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1198416-88-4((4-(1-Benzylpiperidin-4-yloxy)-2-chlorophenyl)methanamine dihydrochloride)
- 204762-48-1(11-Nonadecyn-1-ol)
- 1909318-62-2(methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate)
- 925084-82-8(5-4-(Isobutyrylamino)anilino-5-oxopentanoicacid)
추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
